molecular formula C16H14N2O B1447214 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol CAS No. 1202029-50-2

1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B1447214
CAS No.: 1202029-50-2
M. Wt: 250.29 g/mol
InChI Key: OPEUENINDJXAIV-UHFFFAOYSA-N
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Description

1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . This compound is part of the pyrazole family, known for its diverse pharmacological properties. The structure consists of a pyrazole ring substituted with phenyl and p-tolyl groups, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-less conditions . This method is efficient, requiring minimal reaction time and simple workup procedures. The reaction conditions often include a base-catalyzed Claisen-Schmidt condensation reaction, which is a common method for constructing pyrazole-based chalcones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For example, in antileishmanial activity, the compound interacts with the Lm-PTR1 enzyme, inhibiting its function and leading to the death of the parasite . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)16-15(19)11-18(17-16)14-5-3-2-4-6-14/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEUENINDJXAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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